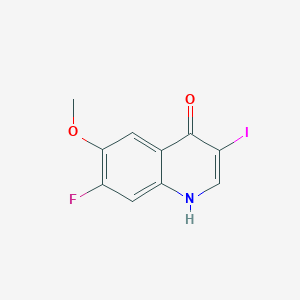

![molecular formula C12H19Cl2FN2 B2960092 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 113240-18-9](/img/structure/B2960092.png)

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

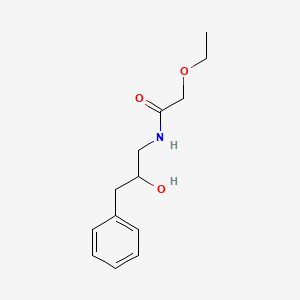

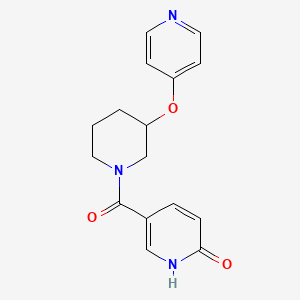

“1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C12H18ClFN2 . It is a derivative of piperazine .

Synthesis Analysis

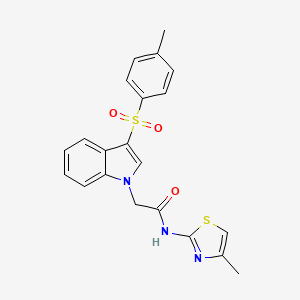

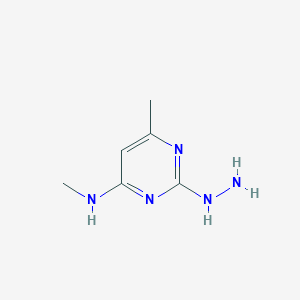

Piperazine derivatives, such as “1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride”, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride” consists of a piperazine ring with a 2-(4-fluorophenyl)ethyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.14 g/mol . Its melting point is between 231-234°C, and it has a boiling point of 363.6°C at 760 mmHg .Scientific Research Applications

Green Synthesis and Antitumor Activity

A novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases were prepared using 1-[bi-(4-fluorophenyl)methyl]piperazine and showed significant inhibitory activity against tumor cells. The compounds exhibited up to 99.70% inhibition of CDC25B, indicating their potential as antitumor agents. This demonstrates the applicability of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in cancer research and therapy (Ding et al., 2016).

Synthesis of Flunarizine and Its Isomers

Flunarizine, a drug used for treating migraines and other conditions, is synthesized from 1-[bis(4-fluorophenyl)methyl]piperazine. The synthesis involves regioselective metal-catalyzed amination, showcasing the compound's role in the production of medically relevant substances (Shakhmaev et al., 2016).

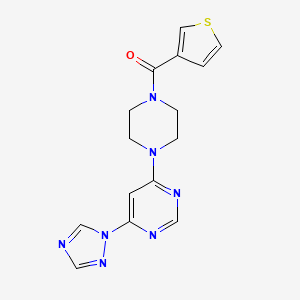

Antimicrobial and Antioxidant Applications

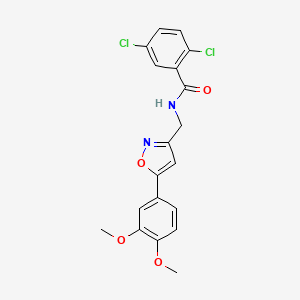

Triazole derivatives containing a piperazine nucleus, synthesized from 1-(2-methoxyphenyl)piperazine or ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate, exhibited antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest the potential use of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in the development of new antimicrobial and antioxidant agents (Mermer et al., 2018).

Biological Evaluation of Aryl(thio)carbamoyl Derivatives

A series of 1-methyl and acetyl-4-substituted piperazines, synthesized from 1-methyl-piperazine and 1-[2-(acetylamino)ethyl]-4-acetyl-piperazine, showed potential as herbicides and plant growth regulators. The compounds containing the piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group demonstrated significant herbicidal activity, indicating the chemical versatility and application potential of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in agricultural sciences (Stoilkova et al., 2014).

Safety and Hazards

properties

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMPGMOWXAYATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)